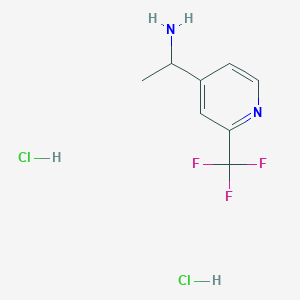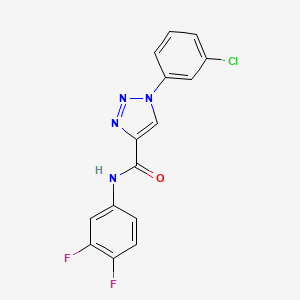
1-(3-chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "1-(3-chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide" is a chemical entity that appears to be related to a class of compounds that include a triazole ring, a common feature in various pharmaceuticals and agrochemicals due to their biological activity. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as chlorophenyl groups, triazole rings, and carboxamide functionalities, which can provide insights into the synthesis, structure, and properties of the compound .
Synthesis Analysis
The synthesis of related triazole compounds typically involves 1,3-dipolar cycloaddition reactions, a cornerstone of click chemistry, as seen in the synthesis of (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate . This method could potentially be adapted for the synthesis of "1-(3-chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide" by choosing appropriate precursors that contain the 3,4-difluorophenyl moiety and the 3-chlorophenyl group. The synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide also involves multiple steps starting from 4-chlorobenzenamine, which suggests that a similar multi-step approach might be required for the target compound .
Molecular Structure Analysis
X-ray diffraction studies are a common technique to determine the crystal structure of compounds, as demonstrated for the related compound in paper . The molecular structure of "1-(3-chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide" could similarly be elucidated using this technique to reveal its crystalline form, unit-cell parameters, and space group. The presence of intramolecular hydrogen bonds and the conformation of the heterocyclic rings, as observed in the structures of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide compounds , could also be relevant for understanding the molecular structure of the target compound.
Chemical Reactions Analysis
The reactivity of the triazole ring and the carboxamide group in the target compound could be inferred from the chemical behavior of similar compounds. For instance, the transformation of 1-(2-o-chlorobenzoyl-4-chlorophenyl)-5-glycylaminomethyl-3-dimethylaminocarbonyl-1H-1,2,4-triazole hydrochloride dihydrate into a fluorophore in alkaline solution indicates that triazole-containing compounds can undergo chemical transformations under certain conditions . This suggests that "1-(3-chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide" may also participate in chemical reactions that could be exploited for analytical or synthetic purposes.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be predicted based on the properties of structurally related compounds. For example, the crystallization in an orthorhombic system and the specific unit-cell parameters provide information about the solid-state properties of similar triazole compounds . The extensive intramolecular hydrogen bonding observed in related structures could influence the melting point, solubility, and stability of "1-(3-chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide". Additionally, the antitumor activity of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide suggests potential biological activities that could be explored for the target compound.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-N-(3,4-difluorophenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF2N4O/c16-9-2-1-3-11(6-9)22-8-14(20-21-22)15(23)19-10-4-5-12(17)13(18)7-10/h1-8H,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKINFHWVBLHCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide](/img/structure/B2531518.png)
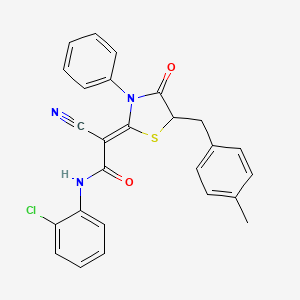

![Methyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B2531522.png)
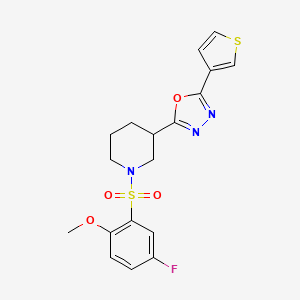
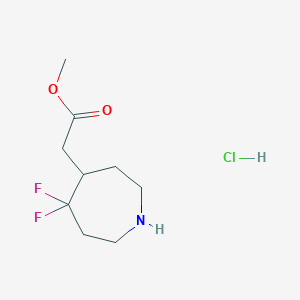
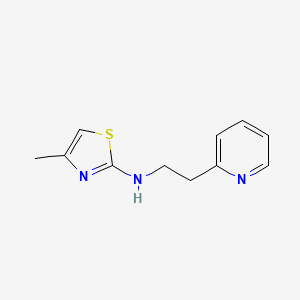
![N-[(2-Chloro-5-hydroxyphenyl)methyl]but-2-ynamide](/img/structure/B2531528.png)

![(2-chloro-6-fluorophenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2531534.png)

![4-bromo-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-carboxamide](/img/structure/B2531536.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2531540.png)
